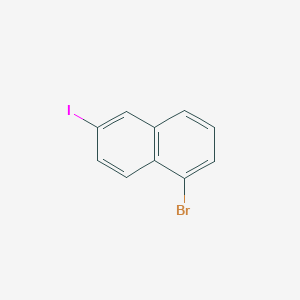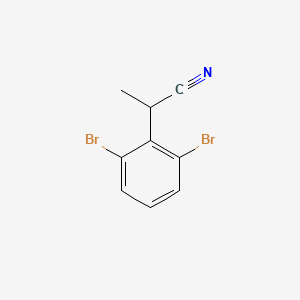
2-(2,6-Dibromophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dibromophenyl)propanenitrile is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dibromophenyl)propanenitrile typically involves the bromination of a suitable precursor, such as 2-phenylpropanenitrile. The reaction is carried out using bromine in the presence of a catalyst, often under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylpropanenitriles can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
2-(2,6-Dibromophenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,6-Dibromophenyl)propanenitrile involves its interaction with molecular targets through its bromine atoms and nitrile group. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
- 2-(2,4-Dibromophenyl)propanenitrile
- 2-(2,6-Dichlorophenyl)propanenitrile
- 2-(2,6-Difluorophenyl)propanenitrile
Comparison: 2-(2,6-Dibromophenyl)propanenitrile is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated or fluorinated analogs
Properties
Molecular Formula |
C9H7Br2N |
|---|---|
Molecular Weight |
288.97 g/mol |
IUPAC Name |
2-(2,6-dibromophenyl)propanenitrile |
InChI |
InChI=1S/C9H7Br2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,1H3 |
InChI Key |
JTVPXSQJMWFBNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


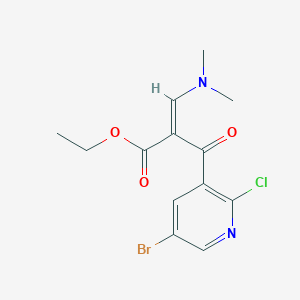
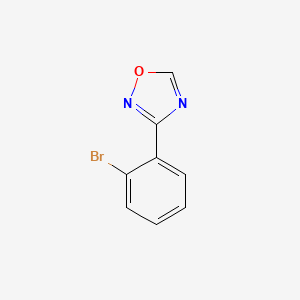

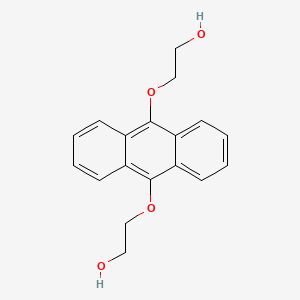

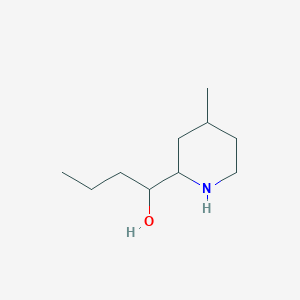
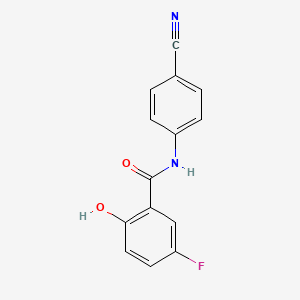
![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)
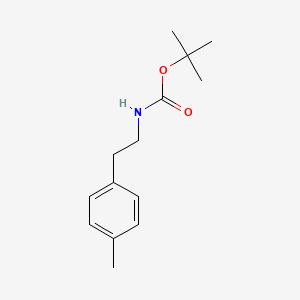
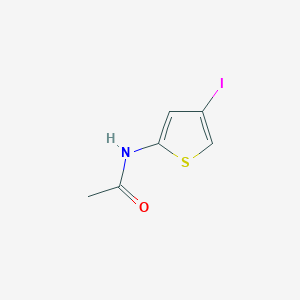
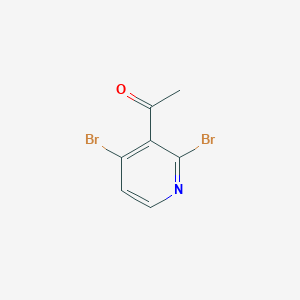
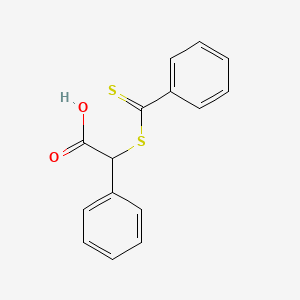
![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
